(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrCl2N4O3/c1-12-5-14(13(2)28(12)19-8-16(24)7-17(25)9-19)6-15(11-26)22(30)27-21-4-3-18(29(31)32)10-20(21)23/h3-10H,1-2H3,(H,27,30)/b15-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENGIDZLVRDNGF-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrCl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Bromination and Nitration: The phenyl ring is brominated and nitrated using bromine and nitric acid, respectively, to introduce the bromo and nitro groups.
Formation of the Enamide: The final step involves the condensation of the cyano group with the pyrrole derivative and the nitrophenyl derivative under basic conditions to form the enamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structures to (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide exhibit significant anticancer properties. The presence of both cyano and nitro groups enhances the compound's ability to interact with biological targets involved in tumor growth. Studies have shown that derivatives of similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential for developing new anticancer agents .
1.2 Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Research has demonstrated that compounds with electron-withdrawing groups, such as nitro and bromo substituents, can exhibit enhanced activity against bacterial strains. For instance, studies on related pyrrole derivatives indicate that they can effectively target bacterial cell walls or disrupt metabolic processes .
Materials Science
2.1 Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as an electron acceptor in bulk heterojunction solar cells has been explored, with promising results in terms of efficiency and stability under operational conditions .
2.2 Dye-Sensitized Solar Cells
Similar compounds have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). The incorporation of cyano groups into the molecular structure can enhance light absorption and improve charge transfer efficiency, making it suitable for applications in renewable energy technologies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound. These methods provide insights into the molecular interactions that underpin its biological and physical properties .
Case Studies
Mechanism of Action
The mechanism of action of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is largely dependent on its interaction with biological targets. The cyano and nitrophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Substituent and Stereochemical Comparisons
Key Observations :
- Substituent Effects : The target’s 3,5-dichlorophenyl group increases lipophilicity compared to 4-methoxyphenyl () . The 2-bromo-4-nitrophenyl moiety introduces greater steric hindrance and electron-withdrawing effects than simpler nitroaryl groups (e.g., 4-nitrophenyl in ).
Conformational and Crystallographic Differences
Table 2: Dihedral Angles and Hydrogen Bonding Patterns
Analysis :
- The target compound’s dihedral angles between the pyrrole and aryl groups are expected to resemble those in (~50–60°) , but steric repulsion from bromo/nitro substituents may reduce conformational flexibility.
- Hydrogen-bonded dimers (R22(10)), common in amides () , may be less pronounced in the target due to steric clashes from bulky substituents.
Biological Activity
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a complex organic compound notable for its diverse structural features, including a cyano group, a nitrophenyl group, and a dichlorophenyl group. Its molecular formula is with a molecular weight of 534.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and antimicrobial applications.
Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H15BrCl2N4O3 |
| Molecular Weight | 534.19 g/mol |
| CAS Number | 380561-76-2 |
The biological activity of this compound is primarily influenced by its structural components. The cyano and nitrophenyl groups are known to interact with various biological targets, potentially inhibiting enzymatic activities or altering receptor functions. These interactions may disrupt cellular signaling pathways, leading to significant changes in cell behavior.
Potential Biological Activities
- Anti-Cancer Properties : Preliminary studies suggest that compounds with similar structural motifs exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Activity : The presence of halogen substitutions (bromo and chloro groups) has been associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Computational Studies
Recent computational studies have predicted the binding affinities of this compound to various biological targets. Molecular docking simulations indicate that the compound may bind effectively to specific enzymes or receptors involved in disease pathways.
In Vitro Studies
In vitro assays are crucial for assessing the cytotoxicity and selectivity of this compound against various cell lines. These studies help elucidate the mechanism of action and potential therapeutic applications.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal examined the antitumor activity of structurally similar compounds. The results indicated that compounds featuring nitro and cyano groups showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of similar compounds against pathogenic bacteria. The findings revealed that the presence of halogen substituents enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used for comparison.
Summary Table of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-Cancer | Significant cytotoxicity | [Study 1] |
| Antimicrobial | Effective against Gram-positive & Gram-negative bacteria | [Study 2] |
Q & A
Q. What are the standard synthetic routes for this compound, and which reaction conditions (e.g., catalysts, solvents, temperature) are critical for optimizing yield and purity?
The compound is synthesized via multi-step reactions, typically involving condensation of substituted aromatic precursors with acrylamide derivatives. Key steps include:
- Nitration and halogenation to introduce bromo and nitro groups on the phenyl ring.
- Cyanoacrylamide formation via Knoevenagel condensation, requiring anhydrous conditions and catalysts like piperidine or acetic acid.
- Pyrrole ring functionalization using palladium-catalyzed cross-coupling for dichlorophenyl substitution . Optimization parameters: Temperature (60–80°C for condensation), solvent polarity (DMF or THF for solubility), and stoichiometric control to minimize byproducts .
Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?
- X-ray crystallography is the gold standard for resolving 3D conformation. SHELX programs (e.g., SHELXL) refine crystal structures by analyzing steric hindrance from bromo/nitro groups and verifying (E)-configuration .
- Spectroscopic methods :
- NMR (¹H/¹³C) to confirm substituent positions via coupling patterns and NOE effects.
- FT-IR for cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Q. What preliminary assays are used to evaluate its biological activity?
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
- Cytotoxicity screening (MTT assay) against cancer cell lines, with IC₅₀ calculations to assess potency .
Advanced Research Questions
Q. How can researchers optimize low-yield steps in the synthesis using Design of Experiments (DoE)?
Apply response surface methodology to identify critical factors:
- Variables : Catalyst loading, temperature, and solvent ratio.
- Output : Yield and purity.
- Example : A Central Composite Design (CCD) for Knoevenagel condensation revealed that increasing temperature from 60°C to 75°C improved yield by 22% while maintaining >95% purity .
Q. How to resolve contradictions in crystallographic data, such as unexpected dihedral angles or hydrogen-bonding patterns?
- Multi-model refinement in SHELXL to account for conformational flexibility. For example, three molecules in the asymmetric unit (Z' = 3) may show varying dihedral angles (54.8°–77.5°) due to steric repulsion; refine each independently .
- Hydrogen-bonding analysis : Use PLATON or Mercury to validate intermolecular interactions (e.g., N–H⋯O dimers with R₂²(10) motifs) .
Q. What computational strategies predict electronic properties and reactivity for targeted modifications?
- DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO), identifying reactive sites (e.g., cyano group for nucleophilic attack).
- Molecular docking (AutoDock Vina) to simulate binding with biological targets, guiding substituent modifications for enhanced affinity .
Q. How to address discrepancies in biological activity data across different assay platforms?
- Meta-analysis of dose-response curves using normalized IC₅₀ values.
- Orthogonal assays : Compare fluorescence-based results with SPR (surface plasmon resonance) to rule out false positives from compound autofluorescence .
Q. What structural analogs of this compound have been explored, and how does their SAR inform further design?
- Key analogs :
| Substituent Modification | Biological Impact |
|---|---|
| Bromo → Fluoro (para position) | Increased solubility, reduced cytotoxicity |
| Nitro → Methoxy (ortho position) | Enhanced kinase inhibition (ΔIC₅₀ = 1.2 μM) |
- SAR insights : Electron-withdrawing groups (nitro, cyano) improve target binding, while bulky substituents (dichlorophenyl) reduce off-target interactions .
Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots for assay reproducibility and Grubbs’ test for outlier detection in crystallographic datasets .
- Synthetic Scale-Up : Transition from batch to flow chemistry for hazardous steps (e.g., nitration) to improve safety and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
